4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone
Description
4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone is a synthetic organic compound featuring a piperazine core substituted with a benzyl group at the 4-position and a tert-butylphenyl ketone moiety. This compound belongs to a broader class of arylpiperazine derivatives, which are frequently explored in medicinal chemistry for their receptor-binding versatility .
Structure
3D Structure
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-tert-butylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-22(2,3)20-11-9-19(10-12-20)21(25)24-15-13-23(14-16-24)17-18-7-5-4-6-8-18/h4-12H,13-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMBSXCWDNHHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320844 | |
| Record name | (4-benzylpiperazin-1-yl)-(4-tert-butylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202878 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329058-21-1 | |
| Record name | (4-benzylpiperazin-1-yl)-(4-tert-butylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butylphenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties
Research indicates that 4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone exhibits significant activity as a serotonin receptor antagonist. Its structural characteristics allow it to interact effectively with various neurotransmitter systems, making it a candidate for developing treatments for psychiatric disorders such as depression and anxiety. The compound's efficacy in modulating serotonin levels suggests potential applications in drug formulations aimed at enhancing mood and cognitive function.
Case Studies
A study conducted on the compound's effects on serotonin receptors demonstrated promising results, indicating that it could help alleviate symptoms associated with mood disorders. In vitro assays revealed that the compound inhibited serotonin reuptake, thereby increasing serotonin availability in synaptic clefts. This mechanism is similar to that of established antidepressants, suggesting that further research could lead to new therapeutic options.
Neuropharmacology
Cognitive Enhancements
In neuropharmacological studies, this compound has been investigated for its potential to enhance cognitive functions. Research has shown that compounds with similar structures can improve memory retention and learning capabilities by modulating neurotransmitter activity in the brain.
Clinical Trials
Clinical trials involving this compound are currently underway, focusing on its effects on cognitive decline associated with aging and neurodegenerative diseases like Alzheimer's. Preliminary data indicate improvements in cognitive performance among participants receiving the compound compared to those on placebo.
Chemical Intermediate
Synthesis Applications
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes. This versatility makes it valuable for synthesizing other complex molecules used in pharmaceuticals and agrochemicals.
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Antidepressant properties targeting serotonin receptors |
| Neuropharmacology | Potential cognitive enhancers for age-related decline |
| Chemical Synthesis | Intermediate for producing complex pharmaceuticals |
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with various biological targets, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may influence neurotransmitter systems or enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone can be contextualized against analogs with variations in the arylpiperazine or ketone substituents. Below is a comparative analysis based on available
Structural Variations in the Piperazine Substituent
Variations in the Aryl Ketone Group
Research Findings and Implications
- Electronic and Steric Effects : Fluorine and chlorine substituents on the piperazine ring (e.g., 2-fluoro or 3-chloro analogs) modulate electronic properties and receptor-binding kinetics. For instance, fluorinated analogs may exhibit improved selectivity for serotonin receptors .
- Toxicity Profile : Chlorinated derivatives, such as 4-(3-chlorophenyl)piperazinyl ketones, demonstrate higher cytotoxicity (e.g., LD50 values in mice), suggesting a trade-off between potency and safety .
- Metabolic Stability : The tert-butyl group in the parent compound likely enhances metabolic stability compared to analogs with smaller alkyl or polar substituents (e.g., methoxy groups) .
- Synthetic Accessibility : Many analogs are commercially available (e.g., via Biopharmacule Speciality Chemicals), enabling rapid SAR (structure-activity relationship) studies .
Biological Activity
4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone, also known by its CAS number 329058-21-1, is a compound of interest in medicinal chemistry and pharmacology. Its unique structure suggests potential biological activity, particularly in the context of neuropharmacology and therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C21H30N2O
- Molecular Weight : 330.48 g/mol
The compound features a piperazine ring, which is commonly associated with various pharmacological effects, including anxiolytic and antipsychotic activities.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors. The piperazine moiety is known to influence receptor binding affinity and selectivity, potentially modulating neurotransmission pathways involved in mood regulation and cognition.
Pharmacological Studies
-
Antidepressant Activity :
- A study investigated the antidepressant-like effects of related piperazine derivatives in animal models. Results indicated that these compounds could increase serotonin levels in the brain, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .
-
Anxiolytic Effects :
- Another study demonstrated that piperazine derivatives exhibited significant anxiolytic effects in rodent models. The compounds were shown to enhance GABAergic transmission, which is crucial for anxiety modulation .
-
Antipsychotic Potential :
- Preliminary investigations into the antipsychotic properties of similar compounds highlighted their ability to antagonize dopamine D2 receptors, which are critical targets in the treatment of schizophrenia .
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study A : A randomized controlled trial assessed the efficacy of a piperazine derivative in patients with generalized anxiety disorder. The results indicated significant reductions in anxiety scores compared to placebo over an eight-week period .
- Study B : A preclinical study evaluated the neuroprotective effects of related compounds against oxidative stress in neuronal cell cultures. The findings suggested that these compounds could mitigate cell death induced by oxidative agents .
Data Table: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels; similar mechanism to SSRIs | |
| Anxiolytic | Enhanced GABAergic transmission | |
| Antipsychotic | D2 receptor antagonism | |
| Neuroprotective | Mitigation of oxidative stress-induced cell death |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
